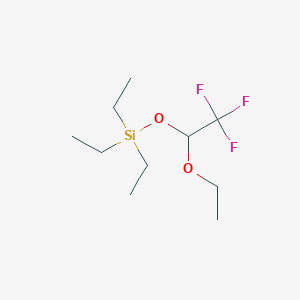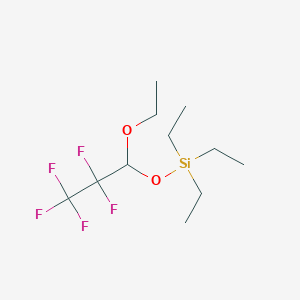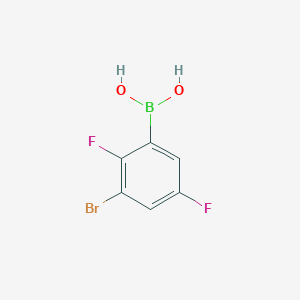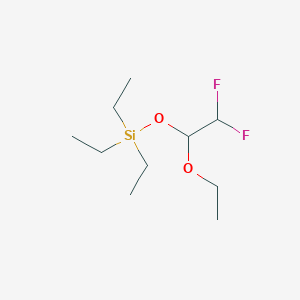
(1-Ethoxy-2,2-difluoroethoxy) triethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-2,2-difluoroethoxy) triethylsilane: is a chemical compound with the molecular formula C10H22F2O2Si and a molecular weight of 240.37 g/mol . It is characterized by the presence of ethoxy and difluoroethoxy groups attached to a triethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: (1-Ethoxy-2,2-difluoroethoxy) triethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The ethoxy and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield alcohols and silanols .
Scientific Research Applications
(1-Ethoxy-2,2-difluoroethoxy) triethylsilane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1-Ethoxy-2,2-difluoroethoxy) triethylsilane involves its reactivity with various chemical species. The ethoxy and difluoroethoxy groups can participate in nucleophilic substitution and other reactions, while the triethylsilane moiety can stabilize intermediates and facilitate reactions
Comparison with Similar Compounds
- (2-Bromo-1-ethoxy-2,2-difluoroethoxy) triethylsilane
- (1-Ethoxy-2,2-difluorovinyl) oxy(trimethyl)silane
Comparison: (1-Ethoxy-2,2-difluoroethoxy) triethylsilane is unique due to its specific combination of ethoxy, difluoroethoxy, and triethylsilane groups. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the presence of difluoroethoxy groups can enhance the compound’s stability and reactivity in certain reactions .
Properties
IUPAC Name |
(1-ethoxy-2,2-difluoroethoxy)-triethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22F2O2Si/c1-5-13-10(9(11)12)14-15(6-2,7-3)8-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEKSJDXBBTTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)F)O[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22F2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
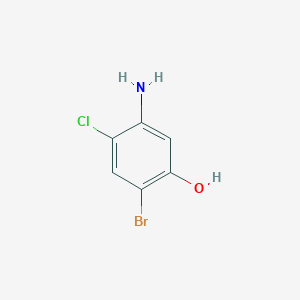
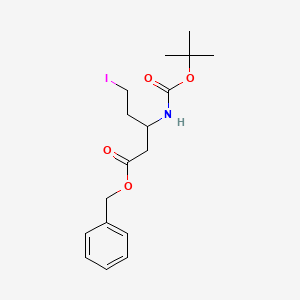
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate](/img/structure/B8064922.png)
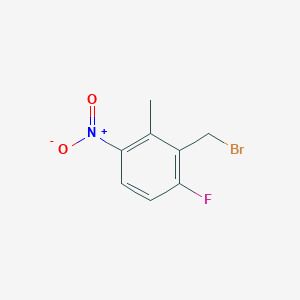

![(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)
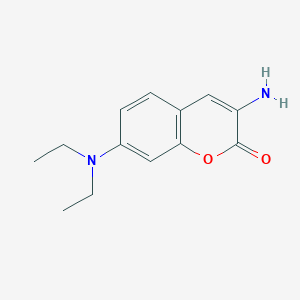
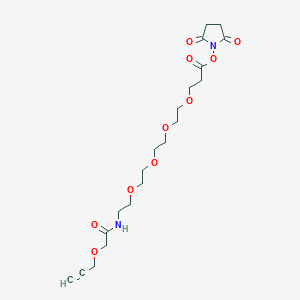
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B8064968.png)
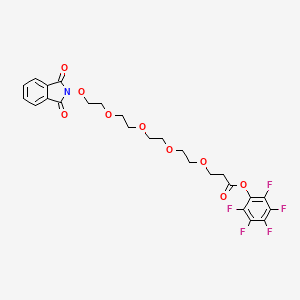
![6-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064978.png)
